4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate
Overview
Description
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a chemical compound with the molecular formula C21H24O6 and a molecular weight of 372.42 g/mol . It is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran. This compound belongs to the family of carbonates and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate involves the reaction of 4-ethoxyphenol with phosgene to form 4-ethoxyphenyl chloroformate. This intermediate is then reacted with 4-hydroxybenzoic acid to produce 4-(4-ethoxyphenoxycarbonyl)benzoic acid. Finally, the esterification of this acid with pentanol yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification reactions under controlled conditions to ensure high purity and yield. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl carbonates .
Scientific Research Applications
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 4-ethoxyphenol and pentanol, which can then participate in various biochemical processes. The carbonate group can also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4’-ethoxyphenoxycarbonyl)phenyl carbonate
- N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate
- Methyl 4-hydroxy-3,5-dinitrobenzoate
Uniqueness
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its solubility in organic solvents and reactivity with various reagents make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUSHDHMLLZBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342108 | |
Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33926-46-4 | |
Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.